4-Cyclohexylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNCPCUPOPMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182015 | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27634-89-5 | |
| Record name | 4-Cyclohexylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27634-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027634895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyclohexylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyclohexylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-CYCLOHEXYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4358WXE988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Cyclohexylbenzaldehyde
Formylation Reactions of Cyclohexylbenzene and Related Aromatic Systems
Formylation reactions introduce an aldehyde group onto an aromatic ring and represent a direct pathway to 4-cyclohexylbenzaldehyde from cyclohexylbenzene.
Utilization of Hexamethylenetetramine in Trifluoroacetic Acid
A notable method for the formylation of aromatic compounds involves the use of hexamethylenetetramine (HMTA) in conjunction with trifluoroacetic acid (TFA). researchgate.netresearchgate.net This system has proven effective for introducing aldehyde groups into various aromatic and heterocyclic phenols. researchgate.net The reaction proceeds through the condensation of the aromatic substrate with HMTA, followed by acidic hydrolysis to yield the corresponding aldehyde. researchgate.net Research has demonstrated that this method can be applied to a one-pot migration-formylation of benzyl (B1604629) aryl ethers under Duff reaction conditions. researchgate.net The hexamethylenetetramine/trifluoroacetic acid system is potent enough to introduce multiple aldehyde groups into a phenol (B47542) molecule. researchgate.net
Carbocyclic Alkene Cycloaddition with Benzene (B151609) under Elevated Carbon Monoxide Pressure
Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Cyclohexyl Linkage Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they offer a versatile route to this compound by forming the aryl-cyclohexyl linkage. rsc.org These methods are valued for their high functional group tolerance and efficiency. rsc.orgwikipedia.org
Negishi Cross-Coupling of 4-Iodobenzaldehyde with Organozinc Reagents
The Negishi cross-coupling reaction provides a robust method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent, such as cyclohexylzinc halide, with an aryl halide, like 4-iodobenzaldehyde, in the presence of a palladium or nickel catalyst. wikipedia.org The Negishi coupling is particularly advantageous as it allows for the coupling of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org While palladium catalysts generally offer higher yields and functional group tolerance, nickel catalysts are also employed. wikipedia.org The choice of halide in the organozinc reagent (chloride, bromide, or iodide) and the leaving group on the aromatic partner (chloride, bromide, iodide, triflate, or acetyloxy) can influence the reaction's efficiency, with chlorides often leading to slower reactions. wikipedia.org
Investigation of Ligand Effects and Reaction Optimization
The choice of ligand coordinated to the palladium or nickel catalyst plays a crucial role in the outcome of Negishi cross-coupling reactions. nih.gov Ligands can significantly impact the stereoselectivity and reaction pathway. nih.gov For instance, bulky aromatic phosphine (B1218219) ligands can favor chemoselectivity. nih.gov The stereochemical outcome of Negishi couplings, contrary to common belief, is highly dependent on the ligand and can be compromised even at ambient temperatures. nih.gov
Optimization of reaction conditions is key to maximizing the yield and efficiency of the cross-coupling. This can involve screening different catalysts, ligands, solvents, and bases. nih.govresearchgate.net For example, in some palladium-catalyzed Suzuki-Miyaura cross-couplings, a combination of K3PO4 as the base and t-BuOH as the solvent has been found to be highly effective. nih.gov The catalyst loading, often expressed in mol %, is another critical parameter that is frequently optimized to achieve efficient and economical syntheses. nih.gov
Below is an interactive table summarizing various ligands used in Negishi and other palladium-catalyzed cross-coupling reactions and their general effects.
| Ligand | Catalyst System | General Observations |
| Triphenylphosphine (PPh3) | Pd(PPh3)4, PdCl2(PPh3)2 | Commonly used, can be effective but may lead to side products in some cases. wikipedia.orgnih.govnih.gov |
| dppe | PdCl(C3H5)(dppe) | Can provide good conversion rates. researchgate.net |
| BINAP | Pd-based | Chiral ligand used in asymmetric synthesis. wikipedia.org |
| XPhos | Pd-based | Bulky phosphine ligand. wikipedia.org |
| Tricyclohexylphosphine (PCy3) | Ni-based | Bulky monodentate phosphine, can be superior to bidentate systems. youtube.com |
| Acenaphthoimidazolylidene | Pd-based | N-heterocyclic carbene (NHC) ligand, shows high catalytic activity at low loadings. nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of this compound synthesis, this involves developing more environmentally friendly and sustainable methods.
Recent research has focused on eco-friendly approaches for the synthesis of related compounds. For example, an environmentally friendly method for preparing benzaldehyde (B42025) involves the degradation of amygdalin (B1666031) from apricot kernel debitterizing wastewater using the enzyme β-glucosidase. mdpi.com This highlights a move towards using renewable feedstocks and biocatalysis.
The development of green synthetic protocols often involves the use of less hazardous solvents, recyclable catalysts, and more energy-efficient reaction conditions. semanticscholar.orgresearchgate.net For instance, deep eutectic solvents (DES) are being explored as green and recyclable reaction media for N-alkylation/acylation reactions, offering improved yields and cost-effectiveness. researchgate.net Furthermore, organophotoredox catalysis is emerging as a green strategy for multicomponent reactions, featuring excellent atom, step, and redox economy. rsc.org The use of microwave irradiation and ultrasonic radiations are other techniques employed to align with green chemistry principles by potentially reducing reaction times and energy consumption. semanticscholar.org
Reactivity, Transformation Mechanisms, and Reaction Pathways of 4 Cyclohexylbenzaldehyde
Aldehyde Functional Group Transformations in Complex Systems
The aldehyde group in 4-cyclohexylbenzaldehyde is electrophilic in nature, making it susceptible to nucleophilic attack. This inherent reactivity is harnessed in several key transformations, including condensation reactions that form new carbon-carbon bonds, and selective reduction or oxidation to yield alcohols and carboxylic acids, respectively. Furthermore, the addition of cyanide nucleophiles leads to the formation of valuable cyanohydrin intermediates.
Condensation Reactions
Condensation reactions are a cornerstone of synthetic organic chemistry, allowing for the construction of larger molecules from smaller building blocks. For this compound, these reactions primarily involve the reaction of the aldehyde with a nucleophilic partner, often generated from a compound containing an active methylene (B1212753) group, followed by the elimination of a small molecule, typically water.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, which lacks α-hydrogens, it readily undergoes crossed or mixed aldol condensations with enolizable carbonyl compounds, such as ketones. A classic example is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.
The mechanism involves the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone. Under the reaction conditions, this intermediate readily dehydrates to yield a conjugated α,β-unsaturated ketone, which is often a stable, crystalline solid. The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration step. mnstate.educerritos.edumagritek.com When a ketone with two α-carbons bearing protons, like acetone, is used, the reaction can proceed on both sides to form a dibenzylideneacetone-type product. quora.com
Table 1: Examples of Aldol Condensation Variants with Benzaldehyde (B42025) Analogs Data for analogous reactions as specific data for this compound was not available.
| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Acetone | 10% NaOH, 95% Ethanol (B145695), 20 min | Dibenzalacetone | Not specified |
| p-Anisaldehyde | Acetone | KOH, H₂O, 20 min | 4-(4'-methoxyphenyl)but-3-en-2-one | Not specified |
The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. wikipedia.orgbeilstein-journals.org This acid-catalyzed reaction involves an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgunair.ac.id
The currently accepted mechanism for the Biginelli reaction begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product. wikipedia.orgbeilstein-journals.org A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation, and the reaction can often be performed under solvent-free conditions. wikipedia.orgnih.govmdpi.com
Table 2: Biginelli Reaction of Aromatic Aldehydes Data for analogous reactions as specific data for this compound was not available.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol, Reflux | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 58% |
| Various aromatic aldehydes | Ethyl acetoacetate | Urea | DABCO triflate (5 mol%), 80°C, solvent-free | Corresponding DHPMs | 50-99% |
| Various aromatic aldehydes | Ethyl acetoacetate | Urea | SO₃H@imineZCMNPs (10 mg), 90°C, solvent-free | Corresponding DHPMs | High quantitative yields |
The Knoevenagel condensation is the reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a base. nih.gov This reaction is a highly efficient method for the formation of carbon-carbon double bonds. For this compound, this reaction is typically carried out with highly acidic methylene compounds like malononitrile (B47326) or ethyl cyanoacetate.
The mechanism involves the deprotonation of the active methylene compound by a base to generate a stable carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield a stable α,β-unsaturated product. nih.gov A wide range of catalysts can be used, including basic amines (like piperidine), ammonium (B1175870) salts, and various heterogeneous catalysts. nih.govarkat-usa.org The reaction is often rapid and can be performed under mild, environmentally friendly conditions, sometimes even in aqueous media or under solvent-free conditions. arkat-usa.orguni-regensburg.de
Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile Data for analogous reactions as specific data for this compound was not available.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Amino-functionalized MOF, Ethanol, RT, 5 min | Benzylidenemalononitrile | High conversion |
| 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT nanohybrids, H₂O/MeOH, RT, 25 min | 2-(4-Iodobenzylidene)malononitrile | 96 ± 3% |
| Various aromatic aldehydes | Malononitrile | Alum, H₂O, RT | Corresponding benzylidenemalononitriles | 89-99% |
Selective Reduction and Oxidation Pathways
The aldehyde functional group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental in organic synthesis, providing access to key derivatives.
The selective reduction of the aldehyde to (4-cyclohexylphenyl)methanol (B3380861) can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). sciforum.netugm.ac.id The reaction typically proceeds in a protic solvent like ethanol or methanol, where the borohydride anion delivers a hydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. This method is highly chemoselective for aldehydes and ketones and does not affect other potentially reducible functional groups that might be present in more complex substrates. semanticscholar.orgorientjchem.org
Conversely, the oxidation of this compound to 4-cyclohexylbenzoic acid can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.netmasterorganicchemistry.comquora.com The reaction is often carried out under basic or acidic conditions, followed by an acidic workup to protonate the carboxylate salt. Phase-transfer catalysts can be employed to facilitate the reaction in biphasic systems. semanticscholar.orgresearchgate.net
Table 4: Selective Reduction and Oxidation of Benzaldehyde Analogs Data for analogous reactions as specific data for this compound was not available.
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| p-Chlorobenzaldehyde | NaBH₄ (0.25 mmol), solvent-free, ball-milling, 10 min | p-Chlorobenzyl alcohol | Quantitative |
| Benzaldehyde | KMnO₄, Toluene/H₂O, Phase-transfer catalyst, RT, 30 min | Benzoic acid | >90% |
Cyanosilylation Reactions for Cyanohydrin Formation
The addition of a cyanide group to the carbonyl carbon of this compound results in the formation of a cyanohydrin. A common and convenient method for this transformation is cyanosilylation, which involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to the aldehyde. This reaction is typically catalyzed by a Lewis acid or a Lewis base. organic-chemistry.orgresearchgate.netrsc.org
The mechanism of Lewis acid-catalyzed cyanosilylation involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the cyanide from TMSCN. The resulting silylated alkoxide then undergoes an intramolecular silyl (B83357) transfer to yield the O-silylated cyanohydrin. Lewis base catalysts, on the other hand, can activate the TMSCN, making the cyanide a more potent nucleophile. organic-chemistry.org The resulting O-trimethylsilyl cyanohydrins are valuable synthetic intermediates that can be readily hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.
Table 5: Cyanosilylation of Benzaldehyde Data for analogous reactions as specific data for this compound was not available.
| Substrate | Cyanide Source | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | TMSCN | Coordination polymer 1, solvent-free | O-TMS-mandelonitrile | 97% |
| Benzaldehyde | TMSCN | N-Heterocyclic Carbene (0.01-0.5 mol%), RT | O-TMS-mandelonitrile | Very good to excellent |
Participation in Multi-component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. While the direct participation of this compound in well-known MCRs is not extensively documented in dedicated studies, its structural features as an aromatic aldehyde suggest its potential as a key building block in such transformations. Aromatic aldehydes are common components in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions, which are widely used to generate libraries of structurally diverse compounds.
The synthesis of various compounds utilizing this compound has been reported in different contexts. For instance, it has been used in the synthesis of arginase inhibitors and STAT3 inhibitors, highlighting its utility in the creation of biologically relevant molecules. epo.orggoogle.com Additionally, it has been employed in the synthesis of polyphenolic compounds for resist compositions. google.com These examples, while not classic MCRs in their description, underscore the role of this compound in building complex molecular architectures.
The general mechanism of MCRs involving aldehydes typically starts with the formation of an imine or a related intermediate, which then undergoes further reactions with other components. The sterically demanding cyclohexyl group in this compound could influence the stereochemical outcome of these reactions, potentially leading to the selective formation of certain diastereomers.
A hypothetical three-component reaction involving this compound, an amine, and a nucleophile is presented in the table below to illustrate its potential application in generating molecular diversity.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| This compound | Aniline | Isocyanide | α-Aminoacyl amide derivatives (Ugi-type product) |
| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone derivatives (Biginelli-type product) |
| This compound | Carboxylic Acid | Isocyanide | α-Acyloxy carboxamide derivatives (Passerini-type product) |
This table represents hypothetical reactions based on the known reactivity of aldehydes in MCRs.
Investigations into Intramolecular Motions and Stereochemical Control
The conformational flexibility of the cyclohexyl ring and its influence on the reactivity and properties of the molecule are key areas of investigation. Studies on related molecules have provided insights into the intramolecular motions of this compound.
Research using nanosecond laser flash photolysis on a derivative of this compound in liquid crystalline solvents has shed light on the conformational motions that facilitate the intramolecular quenching of the carbonyl triplet state. cdnsciencepub.com These motions are significantly influenced by the phase of the solvent (smectic vs. nematic). cdnsciencepub.com The study suggests that the benzoyl end of the molecule is relatively anchored, while the substituted aryl group, which would be the cyclohexylphenyl group in this case, is the more mobile part. cdnsciencepub.com As the size of this mobile portion increases, the activation energy and entropy for intramolecular processes also tend to increase. cdnsciencepub.com
The stereochemistry of the cyclohexyl group can play a crucial role in directing the outcome of reactions. While specific studies on the stereochemical control exerted by the cyclohexyl group of this compound are not prevalent, the principles of asymmetric synthesis and stereoselective reactions are applicable. google.com The bulky nature of the cyclohexyl group can create a specific steric environment around the aldehyde, potentially leading to diastereoselective additions to the carbonyl group.
Mechanistic Elucidation through Advanced Methodologies
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This involves a combination of kinetic studies and the characterization of reaction intermediates and transition states.
In a study on the synthesis of this compound, the reaction progress was monitored, though detailed kinetic parameters were not the primary focus. researchgate.net The table below outlines a hypothetical kinetic experiment design for a reaction involving this compound.
| Reaction Parameter | Method of Monitoring | Data Obtained |
| Concentration of this compound | HPLC | Rate of consumption |
| Concentration of Product | NMR Spectroscopy | Rate of formation |
| Effect of Catalyst Concentration | UV-Vis Spectroscopy | Reaction order with respect to catalyst |
| Effect of Temperature | Gas Chromatography | Activation energy (Ea) |
This table illustrates a general approach to conducting kinetic studies for reactions involving this compound.
The elucidation of catalytic cycles and the characterization of transition states provide deep insights into the reaction mechanism at a molecular level. For many reactions involving aldehydes, a catalytic cycle can be proposed. For example, in a metal-catalyzed addition to this compound, the cycle would likely involve coordination of the aldehyde to the metal center, nucleophilic attack, and subsequent product release with regeneration of the catalyst.
While no specific catalytic cycles for reactions of this compound have been published, the synthesis of the anti-inflammatory drug Fenclorac from phenylcyclohexane (B48628) involves the formation of this compound as an intermediate. study.com The subsequent steps in this synthesis, such as chlorination and cyanation, proceed through well-understood reaction mechanisms. study.com
The study of transition states is often approached through computational chemistry. Theoretical calculations can provide information on the geometry and energy of transition states, which is crucial for understanding reactivity and selectivity. For instance, in a nucleophilic addition to the carbonyl group of this compound, computational models could predict whether the attack is favored from the re or si face, providing insight into the stereochemical outcome.
Synthesis and Research Applications of 4 Cyclohexylbenzaldehyde Derivatives
Design and Synthesis of Structurally Modified Analogs
The core structure of 4-Cyclohexylbenzaldehyde serves as a versatile template for synthetic modification. Researchers have systematically altered its constituent parts—the benzaldehyde (B42025) ring, the cyclohexyl moiety, and the aldehyde functional group—to explore new chemical spaces and biological activities.
Introduction of Heteroatomic Functionalities and Ring Systems
A primary strategy in modifying this compound is the introduction of heteroatoms (such as oxygen, nitrogen, and sulfur) and the incorporation of heterocyclic ring systems. These modifications can profoundly influence the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile, which are critical for biological interactions.
Synthetic routes to achieve these modifications often involve the aldehyde group as a reactive handle. For instance, condensation reactions with appropriate nucleophiles can yield a variety of derivatives. The synthesis of chalcone (B49325) analogs from 4-(benzyloxy)benzaldehyde, a related structure, involves an aldol (B89426) condensation with acetophenones or heteroaryl methyl ketones univ-ovidius.roresearchgate.net. Similarly, Schiff bases, which are imine or azomethine analogs of aldehydes, can be synthesized through reactions with amines, serving as precursors to various heterocyclic compounds with demonstrated anticancer, anti-inflammatory, and antidiabetic properties nih.gov.
The Biginelli reaction, a multicomponent reaction using an aldehyde, a β-keto ester, and urea (B33335) or thiourea, is another efficient method to generate dihydropyrimidinone and dihydropyrimidinethione derivatives beilstein-journals.org. These heterocyclic products can then undergo further modifications, such as Suzuki coupling, to introduce additional diversity beilstein-journals.org. The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles demonstrates how complex heterocyclic systems can be appended to a benzaldehyde-derived core structure to generate compounds with significant fungicidal and larvicidal activities mdpi.com.
Modifications of the Cyclohexyl Moiety, e.g., Cyclobutyl Analogs
Altering the lipophilic cyclohexyl group is another key area of investigation. The size and conformation of this cycloalkane ring can impact how the molecule fits into a biological target's binding pocket. Replacing the cyclohexyl ring with other cycloalkyl groups, such as a cyclobutyl moiety, allows for a systematic exploration of steric requirements.
While direct synthesis of 4-cyclobutylbenzaldehyde (B1425307) analogs is a specific research avenue, the broader field of cyclobutane-containing natural products and alkaloids highlights the biological relevance of this structural motif openmedicinalchemistryjournal.com. These compounds have shown a range of biological activities, including antimicrobial and antifeedant properties openmedicinalchemistryjournal.com. The synthesis of such analogs often involves specialized photochemical methods, like a [2+2] cycloaddition, to construct the strained four-membered ring openmedicinalchemistryjournal.com. Modifying the cyclohexyl group provides a tool to fine-tune the molecule's lipophilicity and steric bulk, which is a critical aspect of structure-activity relationship studies.
Synthesis of Phenacyloxy Benzaldehyde Derivatives
A specific and well-documented modification involves the synthesis of phenacyloxy benzaldehyde derivatives. These compounds are a type of ether derivative, linking a phenacyl group to the benzaldehyde core via an oxygen atom. The primary synthetic route is the Williamson etherification, a substitution reaction between a phenolate (B1203915) and a phenacyl halide.
In a typical procedure, a hydroxybenzaldehyde (such as 4-hydroxybenzaldehyde) is treated with a base, like triethylamine, to form the corresponding phenolate. This intermediate then reacts with a substituted phenacyl bromide. The reaction is often conducted in a micellar medium at room temperature, which can enhance reaction rates and yields. This method has been successfully used to synthesize a series of 4-phenacyloxy benzaldehyde derivatives with yields ranging from 46-66% and high purity nih.govresearchgate.net. The structures of these products are confirmed using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and GC-MS nih.govresearchgate.net.
Derivatives in Drug Development and Biological Activity Studies
The derivatives of this compound and related benzaldehydes are of significant interest in drug discovery, where they serve as foundational structures for identifying new therapeutic agents and understanding their mechanisms of action.
Role as a Scaffold for Pharmacophore Discovery
In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are built to create a library of compounds. The benzaldehyde framework, particularly with lipophilic substituents like a cyclohexyl group, serves as an effective scaffold for pharmacophore discovery whiterose.ac.ukresearchgate.net. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.
By using this scaffold, chemists can design and synthesize new molecules that mimic the binding characteristics of a known active compound or explore interactions with a new biological target. For example, the 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold has been extensively used to develop inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer whiterose.ac.ukresearchgate.net. By systematically modifying this scaffold, researchers have created potent and selective inhibitors for specific ALDH isoforms, demonstrating the utility of the benzaldehyde core in generating new lead compounds for therapeutic intervention whiterose.ac.ukresearchgate.net. This approach integrates the structural information of a known pharmacophore with novel chemical frameworks to accelerate drug discovery univ-ovidius.ro.
Comprehensive Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological effect drugdesign.orgnih.gov. These investigations involve synthesizing a series of analogs with systematic structural changes and evaluating their activity.
Derivatives in Advanced Materials Science Applications
The unique molecular architecture of this compound, combining a bulky, aliphatic cyclohexyl group with an aromatic benzaldehyde core, has prompted exploration into its derivatives for a range of advanced materials science applications. These investigations leverage the distinct properties conferred by each part of the molecule: the cyclohexyl group can enhance solubility and influence molecular packing, while the benzaldehyde moiety provides a reactive handle for polymerization and a component of a rigid core structure. Research in this area is focused on harnessing these attributes for the development of novel liquid crystals, conductive polymers, and photoresist materials.
Incorporation into Liquid Crystalline Systems
The synthesis of molecules that exhibit liquid crystalline behavior is a significant area of materials science, and derivatives of this compound are of interest in this field. The combination of a flexible, bulky group (cyclohexyl) and a rigid, planar group (benzene ring) is a common design principle for liquid crystal molecules, known as calamitic (rod-like) liquid crystals.
Derivatives of this compound can be designed to form various liquid crystalline phases, such as nematic and smectic phases. The specific phase and the temperature range over which it is stable are highly dependent on the nature of the terminal groups attached to the benzaldehyde moiety. For example, the introduction of long alkoxy chains can promote the formation of smectic phases.
Research into related structures, such as those containing Schiff base and chalcone linkages, has shown that the presence of a bulky terminal group can influence the mesomorphic properties. For instance, compounds with longer alkyl chains tend to exhibit smectic phases, while those with shorter chains may only show a nematic phase. The table below illustrates the types of phase transitions that might be expected from hypothetical this compound derivatives, based on findings for structurally analogous compounds.
Table 1: Phase Transition Temperatures of Hypothetical this compound Derivatives
| Derivative | Transition | Temperature (°C) |
|---|---|---|
| Derivative A | Crystal to Nematic | 120 |
| Nematic to Isotropic | 150 | |
| Derivative B | Crystal to Smectic A | 110 |
| Smectic A to Nematic | 140 | |
| Nematic to Isotropic | 165 |
Precursors for Conductive Polymer Development
The development of conductive polymers is a cornerstone of modern electronics, enabling applications from flexible displays to sensors. While not a conventional monomer for conductive polymers, this compound offers a versatile scaffold for the synthesis of precursor molecules. The aldehyde functional group can be readily converted into a variety of polymerizable moieties.
One potential route to conductive polymers from this compound derivatives involves the formation of a conjugated polymer backbone. For instance, the aldehyde could be used in condensation reactions to form poly(azomethine)s, also known as poly(Schiff base)s. These polymers possess a conjugated -C=N- backbone, which is essential for electrical conductivity after doping. The bulky cyclohexyl group could enhance the solubility and processability of the resulting polymer, which are often significant challenges in the field of conductive polymers.
Furthermore, the combination of a rigid aromatic core and a flexible aliphatic group in the precursor can influence the morphology of the final conductive polymer. This is analogous to the design of some flexible/rigid main chain liquid crystal polymers, where such structures can lead to semi-crystalline materials with enhanced conductivity compared to their amorphous counterparts google.com. The table below outlines some potential conductive polymer precursors derived from this compound and the polymerization methods that could be employed.
Table 2: Potential Conductive Polymer Precursors from this compound
| Precursor Derivative | Polymerization Method | Potential Conductive Polymer |
|---|---|---|
| 4-Cyclohexyl-1-(vinylene)benzene | Metathesis Polymerization | Poly(p-phenylenevinylene) derivative |
| N,N'-bis(4-cyclohexylbenzylidene)benzene-1,4-diamine | Polycondensation | Poly(azomethine) |
| 2-(4-Cyclohexylphenyl)-1,3-dithiole | Electrochemical Polymerization | Polythiophene derivative |
Components in Resist Compositions for Lithographic Processes
In the fabrication of microelectronics, photoresists are critical materials used to pattern semiconductor wafers. These materials are formulated to change their solubility in a developer solution upon exposure to light. Benzaldehyde and its derivatives are known to be used in the formulation of negative photoresist compositions. In these systems, the aldehyde can participate in cross-linking reactions, rendering the exposed regions of the resist insoluble.
Derivatives of this compound could be incorporated into resist formulations to enhance their performance. The cyclohexyl group, being a bulky aliphatic moiety, can influence the physical properties of the resist polymer, such as its glass transition temperature and etch resistance. The presence of such bulky groups can improve the thermal stability and mechanical properties of the patterned resist structures.
While specific research on this compound in photoresists is not widely published, the use of various aldehydes in negative photoresist compositions is documented. For example, aldehydes such as formaldehyde, benzaldehyde, and their derivatives are used in combination with alkali-soluble resins like novolaks or vinylphenol resins. The table below lists some components that could be found in a hypothetical resist composition incorporating a this compound derivative.
Table 3: Hypothetical Components of a Negative Photoresist Formulation
| Component | Function | Example |
|---|---|---|
| Alkali-Soluble Resin | Polymer Matrix | Poly(p-hydroxystyrene) |
| Cross-linking Agent | Forms insoluble network | This compound derivative |
| Photoacid Generator | Produces acid upon exposure | Triphenylsulfonium triflate |
| Solvent | Casts the resist film | Propylene glycol monomethyl ether acetate |
Advanced Spectroscopic and Analytical Methodologies in 4 Cyclohexylbenzaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy for 4-Cyclohexylbenzaldehyde reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.eduucl.ac.uk The integration of the signal area is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing crucial connectivity information. docbrown.info
The ¹H NMR spectrum of this compound can be interpreted by dividing it into three main regions:
Aldehydic Region: A single, highly deshielded proton of the aldehyde group (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.9-10.0 ppm. oregonstate.edudocbrown.info This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
Aromatic Region: The protons on the benzene (B151609) ring appear in the δ 7.0-8.0 ppm range. docbrown.info Due to the para-substitution pattern, two distinct signals are expected. The two protons ortho to the aldehyde group (H-2, H-6) are typically shifted further downfield (around δ 7.8 ppm) compared to the two protons ortho to the cyclohexyl group (H-3, H-5, around δ 7.4 ppm). Both signals would appear as doublets due to coupling with their adjacent aromatic protons.
Aliphatic Region: The protons of the cyclohexyl ring are shielded and appear upfield, generally between δ 1.2 and 2.6 ppm. This region often shows complex overlapping multiplets due to the various axial and equatorial protons and their coupling with each other. The single methine proton (H-1') attached directly to the benzene ring is the most deshielded of this group and would likely appear as a multiplet around δ 2.5-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) | 1H |
| Aromatic (H-2, H-6) | ~ 7.8 | Doublet (d) | 2H |
| Aromatic (H-3, H-5) | ~ 7.4 | Doublet (d) | 2H |
| Cyclohexyl (H-1') | 2.5 - 2.6 | Multiplet (m) | 1H |
| Cyclohexyl (-CH₂) | 1.2 - 1.9 | Multiplet (m) | 10H |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its bonding environment. oregonstate.edu
For this compound, the ¹³C NMR spectrum would display signals corresponding to the carbonyl, aromatic, and aliphatic carbons:
Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule, with a characteristic chemical shift appearing significantly downfield, typically above δ 190 ppm.
Aromatic Carbons: The six carbons of the benzene ring produce four distinct signals due to the molecule's symmetry. The carbon attached to the aldehyde group (C-1) and the carbon attached to the cyclohexyl group (C-4) are quaternary and often show weaker signals. Their shifts are influenced by the electronic nature of the substituent. The remaining aromatic carbons (C-2,6 and C-3,5) appear in the typical aromatic region of δ 120-150 ppm.
Aliphatic Carbons: The six carbons of the cyclohexyl ring would appear in the upfield region of the spectrum, generally between δ 25 and 45 ppm. Due to symmetry, three signals are expected: one for the methine carbon (C-1') attached to the phenyl ring, and two for the five methylene (B1212753) (-CH₂-) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 190 |
| Aromatic (C-4) | ~ 150 |
| Aromatic (C-1) | ~ 135 |
| Aromatic (C-2, C-6) | ~ 130 |
| Aromatic (C-3, C-5) | ~ 127 |
| Cyclohexyl (C-1') | ~ 45 |
| Cyclohexyl (C-2', C-3', C-5', C-6') | 25 - 35 |
| Cyclohexyl (C-4') | ~ 26 |
While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the connectivity, especially for molecules with complex or overlapping spectra. columbia.edu
COSY (Correlation Spectroscopy): ¹H-¹H COSY is used to identify protons that are coupled to each other, typically over two or three bonds. huji.ac.il For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-2/6 with H-3/5). It would also reveal the entire coupling network within the cyclohexyl ring, helping to trace the connectivity from the methine proton (H-1') to its neighboring methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cn An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum (e.g., the aldehyde proton, aromatic protons, and cyclohexyl protons) to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. ustc.edu.cn This is particularly powerful for connecting different parts of a molecule. For instance, an HMBC spectrum of this compound would show correlations from the aldehyde proton to the aromatic carbons C-1 and C-2/6, and from the cyclohexyl methine proton (H-1') to the aromatic carbons C-4 and C-3/5, unequivocally confirming the para-substitution pattern.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. miamioh.edu The molecular formula of this compound is C₁₃H₁₆O, corresponding to a molecular weight of approximately 188.27 g/mol . nih.govnih.gov
Upon ionization in a mass spectrometer, this compound forms a molecular ion ([M]⁺˙) with an m/z of 188. This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For an aldehyde, common fragmentation pathways include: libretexts.org
Alpha-Cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 187 ([M-1]⁺). This is often a prominent peak.
Loss of Formyl Radical: Cleavage of the bond between the benzene ring and the carbonyl group can result in the loss of the formyl radical (•CHO), producing a cyclohexylphenyl cation at m/z 159 ([M-29]⁺).
Fragmentation of the cyclohexyl ring can also occur, leading to a series of peaks corresponding to the loss of alkene fragments.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. docbrown.info
For this compound (C₁₃H₁₆O), the calculated monoisotopic mass is 188.120115 Da. nih.gov An HRMS measurement confirming a mass very close to this value would provide strong evidence for the C₁₃H₁₆O formula, ruling out other possible formulas that might have the same nominal mass (188 Da).
Table 3: Key Mass Spectrometry Data for this compound
| Ion Species | m/z (Nominal) | Proposed Formula of Fragment | Comments |
| Molecular Ion [M]⁺˙ | 188 | [C₁₃H₁₆O]⁺˙ | Parent ion |
| [M-H]⁺ | 187 | [C₁₃H₁₅O]⁺ | Loss of H radical from aldehyde |
| [M-CHO]⁺ | 159 | [C₁₂H₁₅]⁺ | Loss of formyl radical |
| Exact Mass | 188.1201 | [C₁₃H₁₆O] | Determined by HRMS |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often in conjunction with liquid chromatography (LC-MS). rsc.org While this compound is a relatively nonpolar molecule, ESI in the positive ion mode can facilitate protonation, forming the [M+H]⁺ ion at m/z 189. The conditions in the ESI source, such as the solvent composition and pH, are critical for achieving efficient ionization of such analytes. researchgate.net Other techniques, like electron ionization (EI), are "harder" methods that induce more extensive fragmentation, providing a detailed fingerprint that is useful for library matching and structural confirmation. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule's bonds can be observed.
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the carbonyl group in the aldehyde, which typically appears around 1700 cm⁻¹. docbrown.info The presence of an aldehyde is further confirmed by the C-H stretching vibrations of the aldehyde group, which are observed in the region of 2650-2880 cm⁻¹. docbrown.info
Vibrations associated with the aromatic benzene ring are also evident. C-H stretching vibrations of the benzene ring are found between 3000 and 3080 cm⁻¹, while C-C bond vibrations within the ring give rise to several absorption bands in the 1440 to 1625 cm⁻¹ range. docbrown.info The cyclohexyl group contributes C-H stretching vibrations from its aliphatic CH₂ and CH groups, which are typically observed in the 2850-2930 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for its definitive identification. docbrown.info
IR spectroscopy is also an invaluable tool for monitoring chemical reactions involving this compound. For instance, in a reaction where the aldehyde group is reduced to an alcohol, the disappearance of the strong C=O stretching band at ~1700 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the progress of the reaction. Conversely, in an oxidation reaction to form a carboxylic acid, one would monitor the disappearance of the aldehyde C-H stretch and the appearance of a very broad O-H stretch characteristic of a carboxylic acid.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | ~1700 |
| Aldehyde | C-H Stretch | 2650-2880 |
| Aromatic Ring | C-H Stretch | 3000-3080 |
| Aromatic Ring | C-C Stretch | 1440-1625 |
| Cyclohexyl | C-H Stretch | 2850-2930 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org For this compound, the key structural feature influencing its UV-Vis spectrum is the conjugated system formed by the benzene ring and the attached aldehyde group. fiveable.me
Molecules with conjugated π systems exhibit characteristic π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, this transition is responsible for a strong absorbance in the UV region. The presence of the carbonyl group also introduces the possibility of an n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. youtube.com These n→π* transitions are typically weaker and occur at longer wavelengths compared to π→π* transitions. youtube.com
The extent of conjugation in a molecule directly affects the wavelength of maximum absorbance (λmax). fiveable.me The benzene ring in conjugation with the carbonyl group in this compound leads to a bathochromic (red) shift, meaning it absorbs light at a longer wavelength compared to non-conjugated systems. This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me
Table 2: Electronic Transitions in this compound
| Transition | Description | Expected Wavelength Region |
| π→π | Electron promotion from a π bonding to a π antibonding orbital | Shorter wavelength, higher energy |
| n→π | Electron promotion from a non-bonding orbital to a π antibonding orbital | Longer wavelength, lower energy |
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic methods are essential for determining the purity of this compound, as well as for its separation and isolation from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov
The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities. By integrating the area of each peak, the relative percentage of each component in the mixture can be calculated, providing a quantitative measure of purity.
For quantification, a calibration curve is constructed by running a series of standard solutions of known concentrations of this compound. The peak area of the analyte in an unknown sample can then be compared to the calibration curve to determine its exact concentration. A UV detector is typically used, set at a wavelength where this compound exhibits strong absorbance, such as its λmax determined by UV-Vis spectroscopy. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ekb.eg It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In GC, the sample is vaporized and carried by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. botanyjournals.com As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the eluted molecules, typically through electron ionization, causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. The molecular ion peak, which corresponds to the intact molecule, can be used to determine the molecular weight of the compound. docbrown.info The fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. ekb.egresearchgate.net For this compound (molecular weight: 188.26 g/mol ), the molecular ion peak would be observed at an m/z of approximately 188. nih.govnih.gov Common fragments would likely include the loss of the aldehyde group ([M-CHO]⁺) and fragments corresponding to the cyclohexyl and benzoyl moieties. docbrown.info
Computational Chemistry and Molecular Modeling in 4 Cyclohexylbenzaldehyde Research
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool in organic chemistry for studying reaction mechanisms, offering a balance between computational cost and accuracy. For reactions involving aldehydes similar to 4-cyclohexylbenzaldehyde, DFT is frequently employed to map out the entire reaction pathway. This includes the characterization of reactants, products, transition states, and intermediates, as well as the calculation of their respective energies.
While specific DFT studies detailing the reaction mechanisms of this compound as a reactant are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous compounds. For instance, DFT calculations have been used to study the photocatalytic reduction of 4-bromobenzaldehyde, revealing how the reaction selectively proceeds via either debromination or carbonyl reduction depending on the solvent. rsc.org Such studies validate reaction mechanisms proposed from experimental results and can predict the efficiency of certain chemical transformations. rsc.org Similarly, the mechanism of the Cannizzaro reaction, which is relevant for aldehydes like this compound that lack an α-hydrogen, has been reviewed from a theoretical DFT perspective, considering both ionic and radical pathways depending on the reaction conditions and molecular structure. researchgate.net
Characterization of Transition States and Intermediates
A key application of DFT in mechanistic studies is the ability to locate and characterize the geometry and energy of transient species, such as transition states (TS) and intermediates. A transition state represents the highest energy point along a reaction coordinate, while an intermediate is a metastable species formed in one step and consumed in another.
In a representative DFT study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, three distinct transition states were identified. canterbury.ac.uk
TS1 corresponded to the initial nucleophilic attack and hydrogen transfer, leading to a hemiaminal intermediate. canterbury.ac.uk
TS2 characterized an internal conformational rearrangement of the intermediate. canterbury.ac.uk
TS3 represented the elimination of a water molecule to form the final Schiff base product. canterbury.ac.uk
By analyzing the vibrational frequencies calculated with DFT, researchers can confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, while intermediates, like reactants and products, have no imaginary frequencies. This level of detail provides a step-by-step picture of how chemical bonds are formed and broken during a reaction.
Calculation of Activation Energies and Reaction Energy Profiles
Once the energies of the reactants, intermediates, transition states, and products are calculated using DFT, a reaction energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the entire reaction pathway.
The activation energy (Ea) is a critical parameter derived from this profile, defined as the energy difference between the reactants and the highest-energy transition state. It determines the rate of a chemical reaction. In the aforementioned study of the benzaldehyde reaction, DFT was used to determine the activation energies for each step. canterbury.ac.uk The study also investigated how different substituents on the benzaldehyde ring (with varying electronic properties) influenced these energy barriers, allowing for a systematic analysis of the structure-reactivity relationship. canterbury.ac.uk This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and involves modeling the interaction between a ligand and the binding site of a protein to predict binding affinity and mode.
This compound is a valuable starting material in the synthesis of various biologically active compounds. The resulting 4-cyclohexylbenzyl moiety is often incorporated into larger molecules designed to interact with specific protein targets. Molecular docking simulations are then used to predict and analyze how this group contributes to the binding.
For example, this compound has been used in the synthesis of photoswitchable inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. nih.govrsc.org Molecular docking simulations of the final inhibitor molecules revealed that the N-cyclohexylbenzyl group, derived from this compound, interacts with an amphipathic binding pocket on the STAT3 SH2 domain. rsc.org Similarly, in the development of arginase inhibitors for therapeutic applications, derivatives of this compound were synthesized, and their binding modes were presumably evaluated using computational methods to guide development. epo.org
In another study, a ligand derived from this compound was docked into a model of the cannabinoid CB1 receptor, demonstrating its interaction within the receptor's binding pocket. nih.gov These simulations provide crucial insights into the specific amino acid residues that interact with the ligand, helping to rationalize the compound's biological activity and guide the design of more potent and selective molecules.
| Target Protein | Role of 4-Cyclohexylbenzyl Moiety | Interacting Residues (Example) | Reference |
|---|---|---|---|
| STAT3 SH2 Domain | Occupies an amphipathic/hydrophobic pocket, contributing to binding affinity. | Ile634, Glu594, Lys591 | rsc.org |
| Cannabinoid CB1 Receptor | Interacts with the receptor's binding site as part of a larger allosteric modulator. | Not specified | nih.gov |
| Arginase | Component of a synthesized inhibitor designed to fit the enzyme's active site. | Not specified | epo.org |
Computational Olfactophore Models for Structure-Odor Relationship Studies
The relationship between a molecule's chemical structure and its perceived odor is a complex field of study. Computational olfactophore models are a key tool used to decipher these structure-odor relationships (SORs). An olfactophore is a 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that is necessary to elicit a specific olfactory response. nih.gov
These models are built by analyzing a set of molecules known to possess a particular scent and identifying their common structural and physicochemical properties. mit.edu While no specific olfactophore model for this compound is described in the reviewed literature, the methodology has been successfully applied to other complex aldehydes, such as those with a "muguet" (lily-of-the-valley) scent. wiley.com In a study on novel derivatives of the fragrance Nympheal, computational olfactophore models were used to rationalize their olfactory properties, demonstrating the utility of this approach. wiley.com
For a molecule like this compound, an olfactophore model would consider features such as:
The aldehyde group as a potential hydrogen bond acceptor.
The aromatic phenyl ring.
The bulky, hydrophobic cyclohexyl group.
The spatial distance and relative orientation of these features.
By comparing these features with other molecules of similar or different scents, researchers can build a predictive model to design new fragrance ingredients with desired odor profiles. chimia.ch
Conformation Analysis and Molecular Dynamics Simulations for Conformational Landscapes
The three-dimensional shape of a molecule is not static. Conformation analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For a molecule like this compound, conformational flexibility is significant due to the non-planar cyclohexyl ring and the rotatable single bond connecting it to the benzaldehyde ring. The existence of various conformational isomers can be critical for its biological interactions and physical properties. epo.org
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between them.
Industrial and Technological Applications in Advanced Materials and Specialized Chemistry
Utilization in Liquid Crystal Synthesis and Performance Enhancement
4-Cyclohexylbenzaldehyde and its derivatives are significant precursors in the synthesis of liquid crystals (LCs). The cyclohexyl group provides a desirable level of conformational flexibility and contributes to the formation of the mesophases that are characteristic of liquid crystals. These materials are crucial for display technologies and other electro-optical applications.
The synthesis of novel liquid crystal compounds often involves the reaction of benzaldehyde (B42025) derivatives. For instance, new Schiff-base liquid crystals have been synthesized, and their mesomorphic properties studied using techniques like differential scanning calorimetry and polarizing optical microscopy. researchgate.net Research has shown that the length of terminal alkyl chains in these molecules significantly influences the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which these phases are stable. researchgate.net For example, some synthesized series of compounds exhibit nematic phases, while others with longer alkyl chains show smectic A phases. researchgate.netresearchgate.net
The introduction of a cyclohexyl group can influence the clearing point and other thermodynamic properties of the resulting liquid crystal. The synthesis of a novel liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), highlights the characterization of such compounds for their thermodynamic characteristics using inverse gas chromatography. nih.gov Bent-shaped liquid crystals derived from heterocyclic compounds also demonstrate unique mesomorphic behaviors, with some exhibiting a nematic phase upon heating. ajchem-a.com
| Precursor/Derivative | Resulting Liquid Crystal Type/Phase | Key Findings | Reference |
|---|---|---|---|
| Schiff-bases: 2,4-bis(4'-n-nonyloxy -benzoyloxy)benzylidene-4''-n-alkyloxyaniline | Nematogenic and Smectic | Shorter alkyl chains (n=1-3) are purely nematogenic, while longer chains (n=4-7) exhibit both nematic and smectic phases. | researchgate.net |
| Bent-shaped molecules from 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione | Nematic | A compound with a cyano terminal group showed a nematic phase on heating to 159 °C. | ajchem-a.com |
| Ester and Schiff base derivatives with nonyl and tetradecyl terminal chains | Smectic A (SmA) | The final compounds exhibited a smectic A phase in both heating and cooling cycles. | researchgate.net |
Intermediacy in the Production of Conductive Polymers
While direct use of this compound in the mainstream synthesis of common conductive polymers like polypyrrole or poly(3,4-ethylenedioxythiophene) is not widely documented, its role as a chemical intermediate is significant in the broader context of polymer chemistry. The aldehyde functional group allows it to be a building block for more complex monomers that can then be polymerized.
The synthesis of novel degradable and chemically recyclable polymers has been achieved using monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL). nih.gov These monomers can be copolymerized with a variety of other vinyl monomers, including styrenes, acrylates, and methacrylates, to create polymers with specific properties. nih.gov The aldehyde group of this compound can be chemically modified to create such specialized monomers, which can then be incorporated into polymer chains. This incorporation can influence the polymer's physical and electronic properties, potentially leading to materials with tailored conductivity, degradability, or other desired characteristics. nih.gov
The general field of conductive polymers is continuously exploring new materials to enhance properties like conductivity, stability, and processability. researchgate.net The use of specialized intermediates derived from compounds like this compound could offer pathways to novel conductive polymer structures.
Application in Photoresist Compositions for Microfabrication
Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics and microelectromechanical systems (MEMS). allresist.com These compositions typically consist of a polymer resin, a photosensitive component, and a solvent. allresist.comgoogleapis.com
This compound can be used as a component in the synthesis of the polymer resin or as a modifying agent. The aldehyde group can react with other monomers to be incorporated into the polymer backbone. The bulky cyclohexyl group can influence the physical properties of the photoresist, such as its solubility, adhesion, and thermal stability.
Photoresist compositions can be positive or negative. allresist.com Positive photoresists become more soluble in the developer upon exposure to light, while negative photoresists become less soluble. allresist.com The specific composition of the photoresist, including the structure of the polymer resin, determines its performance characteristics, such as resolution and sensitivity. googleapis.com For instance, some photoresist compositions are designed for high-resolution applications and may include novolac resins and specific photoactive compounds. googleapis.com The use of specialized monomers, potentially derived from this compound, can lead to resins with improved properties for high-aspect-ratio imaging and ease of processing. epo.org
Role as a Chemical Intermediate in Agrochemical Development
In the agrochemical industry, chemical intermediates are crucial for the synthesis of active ingredients in pesticides, herbicides, and plant growth regulators. chemball.comechemi.com this compound serves as a valuable intermediate in this sector. Its chemical structure can be modified through various reactions to produce more complex molecules with desired biological activity.
For example, benzaldehyde derivatives are used in the synthesis of various agrochemicals. 4-Fluorobenzaldehyde, a related compound, is used in the preparation of fungicidal and insecticidal compounds. echemi.com The aldehyde group of this compound can undergo reactions such as condensation, oxidation, or reduction to form a wide range of derivatives. These derivatives can then be further functionalized to create novel agrochemical candidates. The cyclohexyl moiety can contribute to the lipophilicity of the final molecule, which can be an important factor in its uptake and transport within a target organism.
The development of new agrochemicals is an ongoing process driven by the need for more effective and environmentally benign products. The versatility of intermediates like this compound makes them important building blocks in the discovery and synthesis of new active ingredients.
Contribution to Fragrance Chemistry and as a Perfumery Ingredient
Benzaldehyde and its derivatives are well-known for their characteristic aromas and are widely used in the fragrance industry. perfumersworld.comscentspiracy.com Benzaldehyde itself has a strong, sweet, bitter almond and cherry-like scent. perfumersworld.comscentspiracy.com The substitution of a cyclohexyl group on the benzene (B151609) ring, as in this compound, modifies the olfactory profile, contributing unique notes to fragrance compositions.
While the specific scent profile of this compound is not as extensively documented as that of benzaldehyde, related compounds offer insights into its potential contribution. For example, 2-Cyclohexylbenzaldehyde is noted for its floral and slightly fruity scent. lookchem.cn The presence of the cyclohexyl group can add complexity and substantivity to a fragrance.
In perfumery, such aromatic aldehydes can be used to enhance or modify existing fragrance profiles. They can act as blenders and harmonizers, unifying different scent components. chemicalbull.com While not a primary fixative, the molecular stability of such compounds can contribute to the longevity of a scent on the skin. chemicalbull.com The versatility of these aldehydes allows for their use in various fragrance categories, including floral, fruity, and gourmand scents. chemicalbull.com
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient 4-Cyclohexylbenzaldehyde Functionalization
The functionalization of this compound is a key area of research, with a strong focus on developing innovative catalytic systems to enhance reaction efficiency and selectivity. The aldehyde group and the cyclohexyl-substituted aromatic ring offer multiple sites for chemical modification, making it a versatile building block.
Dual catalysis, which combines two distinct catalytic cycles, is a promising strategy. beilstein-journals.org This approach can enable the selective activation of different parts of the molecule, leading to novel transformations that are not achievable with a single catalyst. For instance, merging transition-metal catalysis with photoredox catalysis could allow for highly regioselective C-H functionalization of the cyclohexyl or aromatic rings. beilstein-journals.org Synergistic catalysis, where each catalyst activates one of the coupling partners, is another powerful tool for creating new bonds under mild conditions. beilstein-journals.org
Organocatalysis also presents significant opportunities. Immobilizing organocatalysts, such as L-proline, on solid supports offers the advantages of heterogeneous catalysis, including easy separation, recycling, and suitability for continuous flow reactors. d-nb.info Understanding the interactions between the aldehyde and the catalyst surface is crucial for optimizing these systems. Studies on various benzaldehyde (B42025) derivatives have shown that the electronic properties of substituents can influence their affinity for the catalyst, thereby affecting the reaction rate. d-nb.info
Furthermore, the development of N-heterocyclic carbene (NHC) organocatalysis is opening new avenues for the functionalization of aldehydes. researchgate.net These catalysts can activate the aldehyde group in unique ways, enabling novel bond formations and the synthesis of complex molecules. Research into oxidative radical NHC catalysis is particularly promising for creating diverse derivatives. researchgate.net
Exploration of New Green and Sustainable Synthetic Routes for its Production
The chemical industry's shift towards sustainability is driving the exploration of greener synthetic routes for producing this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.
One promising approach is the use of "green" solvents and reagents. For example, reductive etherification reactions can be carried out in isopropanol, which serves as both a solvent and a hydrogen transfer reagent. osti.gov This process is operationally simple and avoids the use of hazardous materials. osti.gov
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable alternative to traditional chemical synthesis. While specific research on the biocatalytic production of this compound is still emerging, the principles of biocatalysis are well-established for related compounds. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and waste generation.
The development of catalytic systems based on abundant and non-toxic metals is another key aspect of green chemistry. Zirconium and hafnium-based catalysts, for instance, have shown high activity and durability in the reductive etherification of aldehydes. osti.gov These catalysts can operate for extended periods without significant loss of activity, making them suitable for industrial applications. osti.gov
Expansion of Derivative Libraries for Unexplored Biomedical and Material Applications
The unique combination of a bulky, non-polar cyclohexyl group and a reactive aldehyde function makes this compound an attractive scaffold for creating diverse derivative libraries. These libraries can then be screened for a wide range of applications, particularly in the fields of biomedicine and material science.
In medicinal chemistry, the cyclohexyl group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution in the body. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the synthesis of a wide array of derivatives with potential biological activity. These derivatives could be explored as new therapeutic agents for various diseases.
In material science, this compound and its derivatives can be used as building blocks for the synthesis of novel polymers, liquid crystals, and other advanced materials. chemscene.com The rigid cyclohexyl group can impart desirable properties such as thermal stability and specific molecular ordering. The aldehyde functionality allows for incorporation into polymer backbones or for surface modification of materials. The development of materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) could also benefit from ligands derived from this compound. chemscene.com
Integration of Advanced Characterization Techniques for In-situ Reaction Monitoring and Process Control
To optimize the synthesis of this compound and its derivatives, the integration of advanced characterization techniques for real-time reaction monitoring is essential. These Process Analytical Technologies (PAT) provide a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, enabling better process control and efficiency.
Spectroscopic methods are particularly powerful for in-situ analysis. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly in the reaction mixture. d-nb.info NMR relaxation time measurements have been instrumental in understanding the interactions between substrates and catalyst surfaces in heterogeneous systems. d-nb.info
Other techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also provide valuable real-time information about the chemical transformations occurring during a reaction. The data obtained from these techniques can be used to develop kinetic models and to optimize reaction conditions for improved yield and selectivity. This detailed process understanding is crucial for scaling up production from the laboratory to an industrial setting, ensuring consistent product quality and process safety.
Q & A
Q. What are the common synthetic routes for preparing 4-Cyclohexylbenzaldehyde, and what key reaction parameters influence yield?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation, where benzene derivatives react with cyclohexyl halides in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling between 4-bromobenzaldehyde and cyclohexylboronic acid offers a palladium-catalyzed route. Key parameters include:
- Catalyst choice : Lewis acids (AlCl₃) for Friedel-Crafts or Pd(PPh₃)₄ for Suzuki coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for coupling reactions; dichloromethane for Friedel-Crafts .
- Temperature : Optimal yields often occur between 80–120°C for cross-coupling reactions .
Systematic optimization via Design of Experiments (DOE) is recommended to balance competing factors.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.3–7.8 ppm, doublets), aldehyde proton (δ ~9.8–10.2 ppm, singlet), cyclohexyl protons (δ 1.4–2.3 ppm, multiplet) .
- ¹³C NMR : Aldehyde carbon (δ ~190–195 ppm), aromatic carbons (δ 125–140 ppm), cyclohexyl carbons (δ 20–35 ppm) .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 200 (calculated for C₁₃H₁₆O), with fragmentation patterns indicating loss of cyclohexyl or aldehyde groups .
Q. How can researchers determine the solubility profile of this compound in various solvents, and what factors affect its solubility?
- Methodological Answer :
- Experimental Approach : Use gravimetric analysis by dissolving known quantities in solvents (e.g., ethanol, hexane, DMSO) at 25°C. Centrifuge to separate undissolved material and quantify via UV-Vis or HPLC .
- Theoretical Guidance : Hansen solubility parameters predict higher solubility in non-polar solvents (e.g., cyclohexane) due to the compound’s hydrophobic cyclohexyl group. Hydrogen-bonding solvents (e.g., water) yield poor solubility .
Advanced Research Questions
Q. How can contradictory data from spectroscopic analyses (e.g., NMR vs. IR) be systematically resolved during structural verification?
- Methodological Answer :
- Cross-Validation : Compare NMR integration ratios with IR functional group intensities. For example, an unexpected aldehyde peak in IR but absence in NMR may indicate oxidation byproducts.
- Deuterated Solvents : Use D₂O to confirm exchangeable protons (e.g., -OH impurities) in NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) simulate expected IR/NMR spectra for comparison .
Table 1 : Common Contradictions and Resolutions
| Contradiction | Resolution Strategy |
|---|---|
| Extra NMR peaks | Check for solvent impurities or byproducts via LC-MS |
| IR C=O stretch mismatch | Re-examine sample purity via recrystallization |
Q. What strategies optimize the purification of this compound when dealing with structurally similar byproducts?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between product and byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase for high-resolution separation .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian or ORCA to identify electrophilic sites (LUMO localization at the aldehyde group) .
- Transition State Modeling : Simulate energy barriers for nucleophilic attack (e.g., Grignard reactions) to predict regioselectivity .
Table 2 : Computed Reactivity Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap (eV) | 5.2 |
| Aldehyde charge (NPA) | -0.45 |
Q. What experimental design principles should guide the scale-up of this compound synthesis while maintaining reaction efficiency?
- Methodological Answer :
- Kinetic Profiling : Perform small-scale reactions at varying temperatures to identify rate-limiting steps.
- Heat Transfer : Use jacketed reactors to manage exothermicity during Friedel-Crafts alkylation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
